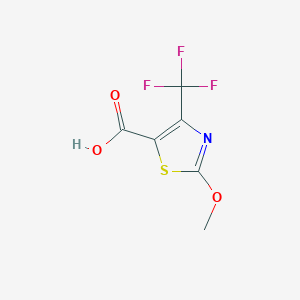

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGFIURSOZGKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601007 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-93-7 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS 1226776-93-7

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 1226776-93-7)

Introduction: A Heterocycle of Strategic Importance

This compound is a specialized heterocyclic building block that has garnered significant interest within the realms of medicinal chemistry and agrochemical research.[1][2] Its structure is a sophisticated amalgamation of three key functional groups integrated into a thiazole core: a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid at the 5-position. This unique arrangement imparts a combination of desirable physicochemical properties, making it a valuable intermediate for the synthesis of more complex, high-value molecules.[2]

The thiazole ring itself is a well-established pharmacophore present in a multitude of approved drugs and biologically active agents, prized for its diverse therapeutic activities including antimicrobial and anticancer properties.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely used tactic in modern drug design.[5] This group is known to enhance critical properties such as metabolic stability, bioavailability, and lipophilicity by virtue of the high strength of the carbon-fluorine bond.[2][5][6] The carboxylic acid moiety serves as a versatile chemical handle, allowing for straightforward derivatization into esters, amides, or salts to modulate solubility and biological targeting.[2][7]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals seeking to leverage its unique characteristics in their synthetic programs.

Physicochemical and Handling Properties

The compound is typically supplied as a white to yellow crystalline powder with a purity of 97% or higher.[8][9] Proper handling and storage are crucial for maintaining its integrity.

| Property | Value | Source(s) |

| CAS Number | 1226776-93-7 | [1][8][] |

| Molecular Formula | C₆H₄F₃NO₃S | [1][2][8] |

| Molecular Weight | 227.16 g/mol | [1][2][] |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | [8] |

| Appearance | White to yellow powder or crystal | [8] |

| Purity | ≥97% | [2][8] |

| Storage | Room temperature, in a dry, sealed environment | [2][8] |

| InChI Key | DAGFIURSOZGKLT-UHFFFAOYSA-N | [8][11] |

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a common and logical final step for producing this compound involves the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester precursor. This method is well-documented for analogous 2-alkyl-4-(trifluoromethyl)thiazole systems and represents a reliable and high-yielding transformation.[7][12][13]

The causality behind this choice of reaction is its efficiency and simplicity. The ester serves as a stable protecting group for the carboxylic acid during earlier, potentially harsh reaction steps required to construct the trifluoromethylated thiazole ring. The final hydrolysis is a clean deprotection step that is typically straightforward to perform and purify.

Caption: General workflow for the synthesis via ester hydrolysis.

Experimental Protocol: Saponification of Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is a representative procedure based on established methods for analogous compounds.[7][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate, in a suitable solvent mixture such as ethanol and water.

-

Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (NaOH) (typically 1.5 to 2.0 molar equivalents). The reaction is often performed at a concentration that ensures all reactants remain in solution.

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours until the reaction is complete.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester.

-

Workup and Acidification: After cooling the mixture to room temperature, remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous solution with water. Slowly add a concentrated acid, such as hydrochloric acid (HCl), to the stirred solution until the pH is adjusted to be strongly acidic (pH ≤ 2).[12][13] This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The product is then dried in a vacuum oven to yield the final this compound. Purity can be assessed by HPLC and NMR.

Applications in Research and Development

The primary utility of this compound is as a sophisticated intermediate in the synthesis of novel bioactive molecules.[2] Its structural features are deliberately designed to impart advantageous properties to the final target compounds.

Caption: Relationship between structural features and molecular properties.

-

Agrochemicals: The trifluoromethyl-thiazole motif is a component of modern fungicides and herbicides.[2] The compound serves as a key building block for creating new crop protection agents where metabolic stability and potent bioactivity are required.[2][14]

-

Pharmaceuticals: In drug discovery, this intermediate is used to construct complex molecules for various therapeutic targets. The thiazole ring is a known pharmacophore, and the -CF3 group can improve a drug candidate's pharmacokinetic profile.[4][5][6] The carboxylic acid allows for coupling with amines or alcohols to form amides and esters, respectively, which are common linkages in drug molecules.[7]

-

Materials Science: Fluorinated organic compounds are also explored for their potential in creating advanced materials, such as specialized polymers and coatings.[3]

Safety and Handling

While a comprehensive chemical safety assessment has not been conducted, standard laboratory precautions should be observed when handling this compound.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry place at room temperature.[2][8]

Conclusion

This compound is more than a simple chemical reagent; it is a product of rational design, embodying key structural motifs sought after in modern chemical synthesis. Its trifluoromethyl group offers metabolic robustness, while the thiazole core provides a proven biological scaffold and the carboxylic acid ensures synthetic versatility. For scientists in drug discovery and agrochemical development, this compound represents a valuable and powerful tool for accessing novel and potentially superior active ingredients.

References

- 1. 1226776-93-7 | this compound - Moldb [moldb.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 1226776-93-7 [sigmaaldrich.com]

- 9. SY008108,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. This compound [cymitquimica.com]

- 12. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 13. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Physicochemical properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Prepared by: Senior Application Scientist

Introduction: Contextualizing a Modern Heterocycle in Drug Discovery

This compound is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The thiazole ring is a key structural motif found in numerous bioactive molecules. The strategic inclusion of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto this scaffold is deliberate. The -CF3 group, a powerful electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] Understanding the fundamental physicochemical properties of this specific compound is therefore not merely an academic exercise; it is a critical prerequisite for any rational drug design or development program. These properties govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical attributes of this compound, moving beyond simple data presentation to explain the causality behind experimental methodologies. The protocols described are designed as self-validating systems, ensuring the generation of robust and reliable data for critical decision-making in research and development.

Core Physicochemical Profile

A summary of the key identification and physical state properties for this compound is presented below. While specific experimental values for pKa, LogP, and solubility are not widely published, this guide will detail the authoritative methods for their determination.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | [2] |

| CAS Number | 1226776-93-7 | [3][4] |

| Molecular Formula | C6H4F3NO3S | [3][5] |

| Molecular Weight | 227.16 g/mol | [3] |

| Appearance | White to yellow powder or crystal | [2] |

| Purity | Typically supplied at ≥97% | [2][6] |

| InChI Key | DAGFIURSOZGKLT-UHFFFAOYSA-N | [2][6] |

Acidity and Ionization Constant (pKa)

Scientific Importance

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH. For this compound, the carboxylic acid group is the primary acidic center. Its state of charge—anionic (deprotonated) or neutral (protonated)—profoundly influences solubility, membrane permeability, receptor binding, and formulation characteristics. The presence of the electron-withdrawing thiazole ring and trifluoromethyl group is expected to increase the acidity (i.e., lower the pKa) compared to a simple aliphatic carboxylic acid (which typically have a pKa around 4.8).[7][8] Accurately determining this value is essential for predicting its behavior in physiological environments, such as the stomach (low pH) and intestines (higher pH).

Authoritative Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement of ionic equilibrium.[9][10] The method relies on monitoring pH changes as a strong base is incrementally added to a solution of the acid, based on the principles of the Henderson-Hasselbalch equation.[10]

Methodology:

-

Preparation of Reagents:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Prepare a solution of the test compound, this compound, at a known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent system (e.g., 50:50 Methanol:Water) may be employed.

-

-

Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Titration Procedure:

-

Place a precise volume (e.g., 50 mL) of the test compound solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point), often found by analyzing the first or second derivative of the plot.

-

The half-equivalence point occurs at precisely half the volume of the equivalence point (Veq/2).

-

The pKa is the pH value of the solution at the half-equivalence point, where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.[10]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP / LogD)

Scientific Importance

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is quantified as the partition coefficient (P) between an oily phase (typically n-octanol) and an aqueous phase. For practical use, the logarithmic form, LogP, is employed. For an ionizable compound like our thiazole carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant as it considers the partitioning of all species (ionized and neutral) at a specific pH.[11][12] A LogP value not greater than 5 is one of the criteria in Lipinski's "rule of five" for assessing drug-likeness.[12][13]

Authoritative Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of the partitioning equilibrium.[13][14]

Methodology:

-

Phase Preparation:

-

Prepare the aqueous phase: For LogD7.4, use a phosphate-buffered saline (PBS) solution at pH 7.4. For LogP, use pure water.

-

Mutually saturate the phases: Mix equal volumes of n-octanol and the aqueous phase in a separatory funnel. Shake vigorously for 24 hours to ensure saturation. Allow the layers to separate completely before use. This step is critical to prevent volume changes during the actual experiment.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol).

-

Add a precise volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous phase. The starting concentration should be chosen to be well below the solubility limit in either phase.

-

Cap the vial tightly and shake or agitate at a constant temperature for a sufficient time to reach equilibrium (typically 2-24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

Carefully withdraw an aliquot from each phase for analysis, avoiding any contamination of the interface.

-

Quantify the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for each phase.

-

-

Calculation:

-

The distribution coefficient (D) is the ratio of the concentrations.

-

LogD is calculated as: LogD = log10(Coct / Caq) .[12]

-

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Scientific Importance

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability.[15][16] Poor solubility is a major hurdle in drug development, leading to formulation challenges and potentially insufficient therapeutic exposure.[17] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium state between the solid compound and a saturated solution, making it the more definitive value for development.[16][18]

Authoritative Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[18]

Methodology:

-

System Preparation:

-

Prepare the relevant aqueous buffer (e.g., PBS at pH 7.4 to simulate physiological conditions).

-

Add an excess amount of the solid this compound to a vial containing a known volume of the buffer. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This is a critical step and can be achieved by either:

-

Filtration: Using a low-binding filter (e.g., PVDF) to remove solid particles.

-

Centrifugation: Spinning the sample at high speed and carefully collecting the supernatant.

-

-

-

Analysis and Quantification:

-

Prepare a standard calibration curve of the compound in the same buffer.

-

Analyze the clear filtrate or supernatant using a suitable, validated method (e.g., HPLC-UV or LC/MS) to determine the concentration of the dissolved compound.[17][18]

-

The measured concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of this compound—namely its acidity, lipophilicity, and aqueous solubility—form the cornerstone of its drug-like potential. The presence of the carboxylic acid group ensures an ionizable handle, while the trifluoromethyl and thiazole moieties modulate these core properties in ways that can be advantageous for biological activity and metabolic stability. The experimental protocols detailed in this guide represent robust, authoritative methods for quantifying these critical parameters. Generating this data is an indispensable first step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent, providing the foundational knowledge required for effective lead optimization and rational formulation design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1226776-93-7 [sigmaaldrich.com]

- 3. 1226776-93-7 | this compound - Moldb [moldb.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound [cymitquimica.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.williams.edu [web.williams.edu]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. rheolution.com [rheolution.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Structural Elucidation of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

This guide provides an in-depth walkthrough of the analytical methodologies required for the unambiguous structural determination of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction and Hypothesized Structure

This compound (C₆H₄F₃NO₃S) is a substituted thiazole derivative with significant potential as a synthetic intermediate.[1] Its utility in constructing more complex bioactive molecules, such as fungicides, necessitates a rigorous and unequivocal confirmation of its chemical structure.[2] The presence of multiple functional groups—a thiazole ring, a methoxy group, a trifluoromethyl group, and a carboxylic acid—requires a multi-faceted analytical approach to ensure correct regiochemistry and connectivity.

Based on its IUPAC name, the hypothesized structure is as follows:

Figure 1: Hypothesized structure of this compound.

This guide will proceed through a logical workflow, starting with confirmation of the molecular formula and culminating in the detailed mapping of atomic connectivity.

Analytical Workflow: A Holistic Approach

The structure elucidation of a novel compound is a process of assembling evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to be systematic, building a case for the final structure from the foundational molecular formula up to intricate atomic correlations.

References

The Pivotal Role of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid in Targeting Fungal Respiration: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Mitochondrial Bioenergetics Disruption

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid stands as a significant heterocyclic building block in the landscape of modern agrochemical and pharmaceutical research. Its intrinsic chemical properties, conferred by the electron-withdrawing trifluoromethyl group and the bioisosteric thiazole ring, make it a prized precursor for the synthesis of potent bioactive molecules. While this compound itself is not the terminal effector, it serves as a crucial intermediate in the creation of a class of fungicides that target the very heart of fungal cellular respiration. This guide elucidates the mechanism of action of compounds derived from this scaffold, focusing on their role as powerful inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.

For the purpose of a detailed mechanistic discussion, we will draw parallels and use data from the extensively studied fungicide, Thifluzamide. Thifluzamide is synthesized from the closely related analog, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, and its mechanism of action is well-documented.[1][2] The structural similarity between the methoxy and methyl precursors suggests a shared mode of action for their respective derivatives, providing a robust framework for understanding the biological impact of this chemical class.

The Target: Succinate Dehydrogenase (Complex II) - A Linchpin of Fungal Metabolism

Succinate dehydrogenase (SDH) is a unique enzyme complex embedded in the inner mitochondrial membrane of fungal cells.[3][4] It plays a dual role, functioning as both a key component of the tricarboxylic acid (TCA) cycle and as Complex II of the electron transport chain.[5][6][7]

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to flavin adenine dinucleotide (FAD) to form FADH2. Subsequently, these electrons are passed through a series of iron-sulfur clusters within the SDH complex before being donated to ubiquinone (coenzyme Q), reducing it to ubiquinol.[4] This process is a critical entry point for electrons into the respiratory chain, ultimately driving the production of ATP, the cell's primary energy currency.

Fungicides derived from this compound exert their potent antifungal activity by specifically inhibiting the function of SDH.[5][8] This inhibition disrupts the entire respiratory process, leading to a cascade of events that culminate in fungal cell death.

Molecular Mechanism of Action: Competitive Inhibition at the Ubiquinone Binding Site

The fungicidal derivatives of this compound belong to the class of succinate dehydrogenase inhibitors (SDHIs). These molecules are designed to bind to the ubiquinone-binding site (Q-site) of the SDH complex.[8][9] This binding is competitive with the natural substrate, ubiquinone.

The binding of the SDHI molecule physically obstructs the access of ubiquinone to its binding pocket, thereby halting the transfer of electrons from the iron-sulfur clusters.[3] This blockage of the electron transport chain has profound consequences for the fungal cell:

-

Cessation of ATP Synthesis: By inhibiting the flow of electrons, the proton gradient across the inner mitochondrial membrane cannot be maintained, leading to a halt in ATP production via oxidative phosphorylation.[10]

-

Disruption of the TCA Cycle: The inhibition of SDH causes an accumulation of succinate, which in turn can lead to feedback inhibition of other enzymes in the TCA cycle, further crippling the cell's metabolic capabilities.[5][7]

-

Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide radicals and other reactive oxygen species, which cause oxidative damage to cellular components, including lipids, proteins, and DNA.

The following diagram illustrates the central role of SDH in fungal respiration and the inhibitory action of SDHI fungicides.

Caption: Figure 1: Mechanism of SDHI Fungicides.

Structure-Activity Relationship: The Role of the Thiazole Carboxamide Scaffold

The efficacy of SDHI fungicides is intrinsically linked to their molecular structure. The thiazole carboxamide scaffold, formed by the reaction of this compound with a suitable amine, is crucial for high-affinity binding to the SDH enzyme.

Several key structural features contribute to the fungicidal activity:

-

Thiazole Ring: The thiazole ring serves as a rigid core that correctly orients the other functional groups for optimal interaction with the Q-site.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 4-position of the thiazole ring enhances the molecule's binding affinity and metabolic stability.

-

Carboxamide Linker: The amide bond is essential for forming hydrogen bonds with amino acid residues in the Q-site, anchoring the inhibitor in place.

-

Substituted Phenyl Ring: The nature and position of substituents on the aniline-derived phenyl ring significantly influence the fungicidal spectrum and potency.[11]

The following table summarizes the key structural components and their contributions to the mechanism of action.

| Structural Component | Role in Mechanism of Action |

| Thiazole Ring | Provides a rigid scaffold for optimal orientation of substituents. |

| Trifluoromethyl Group | Enhances binding affinity and metabolic stability. |

| Carboxamide Linker | Forms crucial hydrogen bonds with the target enzyme. |

| Substituted Phenyl Ring | Modulates fungicidal spectrum and potency. |

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of the mechanism of action of novel SDHI fungicides involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of the compound against purified fungal SDH.

Methodology:

-

Purification of Fungal Mitochondria: Isolate mitochondria from a susceptible fungal species (e.g., Rhizoctonia solani) through differential centrifugation.

-

Solubilization of SDH: Extract the SDH complex from the mitochondrial membranes using a mild detergent.

-

Enzyme Activity Measurement: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

In Vivo Respiration Assay

Objective: To assess the effect of the compound on the respiration of whole fungal cells.

Methodology:

-

Fungal Culture: Grow the target fungal species in a liquid medium.

-

Oxygen Consumption Measurement: Resuspend the fungal mycelia in a buffer and place them in a sealed chamber equipped with an oxygen electrode.

-

Treatment: Add the test compound to the chamber and monitor the rate of oxygen consumption over time.

-

Data Analysis: Compare the respiration rates of treated and untreated fungal cells to determine the extent of inhibition.

The following diagram outlines the experimental workflow for characterizing SDHI fungicides.

Caption: Figure 2: Experimental Workflow.

Conclusion: A Cornerstone for Future Antifungal Development

This compound is a testament to the power of rational drug design. While its own biological activity is limited, it serves as an indispensable scaffold for the synthesis of highly effective fungicides that target a fundamental process in fungal survival. The resulting thiazole carboxamide derivatives, through their potent and specific inhibition of succinate dehydrogenase, provide a powerful tool for the management of fungal diseases in agriculture. A thorough understanding of their mechanism of action, from the molecular interactions at the enzyme's active site to the downstream cellular consequences, is paramount for the development of the next generation of SDHI fungicides and for managing the emergence of resistance. The continued exploration of this and related chemical scaffolds holds significant promise for addressing the ongoing challenges in food security and human health.

References

- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 2. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lsa.umich.edu [lsa.umich.edu]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nzpps.org [nzpps.org]

- 9. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptechbio.com [peptechbio.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: Synthesis and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Due to the limited publicly available information on its direct discovery and synthesis, this document presents a scientifically grounded, proposed synthetic pathway based on established chemical principles and analogous transformations. The guide elucidates the rationale behind the synthetic strategy, offers detailed experimental protocols, and discusses the importance of the trifluoromethyl and methoxy-thiazole motifs in modern drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry

The strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is frequently employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When integrated into heterocyclic scaffolds like thiazole, the resulting molecules often exhibit a range of desirable pharmacological properties. Thiazole rings are prevalent in numerous FDA-approved drugs and are known to participate in key binding interactions with biological targets.[3]

The subject of this guide, this compound, combines the advantageous features of a trifluoromethyl group with a substituted thiazole core. The methoxy group at the 2-position and the carboxylic acid at the 5-position provide versatile handles for further chemical modification, making this compound an attractive starting material for the synthesis of more complex molecules and compound libraries. While the specific discovery of this molecule is not widely documented in peer-reviewed literature, its availability from chemical suppliers underscores its utility as a building block in drug discovery and agrochemical research.[4][5]

Proposed Synthesis of this compound

The following section outlines a proposed multi-step synthesis for this compound. This pathway is designed based on the well-documented synthesis of the analogous 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and established methodologies in heterocyclic chemistry, particularly the Hantzsch thiazole synthesis.[6][7]

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Chlorination of Ethyl trifluoroacetoacetate

The synthesis commences with the chlorination of the α-carbon of ethyl trifluoroacetoacetate. Sulfuryl chloride is a suitable reagent for this transformation, providing the key intermediate for the subsequent cyclization.

-

Rationale: The chlorination at the α-position to the ketone is a critical step to create the electrophilic center required for the Hantzsch thiazole synthesis. This reaction is typically performed at low temperatures to control selectivity and minimize side reactions.[6]

Experimental Protocol: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

-

To a stirred solution of ethyl trifluoroacetoacetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

The chlorinated β-ketoester is then subjected to a Hantzsch-type cyclization with O-methylisothiourea (or a salt thereof). This reaction forms the core thiazole ring structure.

-

Rationale: The Hantzsch thiazole synthesis is a classic and highly effective method for constructing thiazole rings from an α-halocarbonyl compound and a thioamide-containing reactant.[1][3] In this proposed step, the sulfur of O-methylisothiourea acts as the nucleophile, attacking the chlorinated carbon. Subsequent intramolecular condensation between the nitrogen and the ketone, followed by dehydration, yields the aromatic thiazole ring. The use of O-methylisothiourea directly installs the desired 2-methoxy group.

Experimental Protocol: Synthesis of Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

-

In a round-bottom flask, dissolve the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add O-methylisothiourea sulfate (0.5-0.6 eq) and a base (e.g., sodium acetate or triethylamine, 2.0-2.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.

-

Rationale: Saponification is a standard and high-yielding method for the conversion of esters to carboxylic acids. The use of a strong base like sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system facilitates the cleavage of the ester bond. Subsequent acidification protonates the carboxylate salt to yield the final product.[8]

Experimental Protocol: Synthesis of this compound

-

Dissolve the purified ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting ester is no longer present.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Physicochemical Properties and Data

| Property | Value |

| Molecular Formula | C6H4F3NO3S |

| Molecular Weight | 227.16 g/mol |

| CAS Number | 1226776-93-7 |

| Appearance | White to off-white solid (predicted) |

(Data sourced from chemical supplier information)[4]

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules in several key areas:

-

Medicinal Chemistry: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs. The trifluoromethylthiazole core is a privileged scaffold in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[9]

-

Agrochemicals: Thiazole derivatives are known to possess fungicidal and insecticidal properties. This compound serves as a key intermediate for the synthesis of novel crop protection agents.[7][]

-

Materials Science: Fluorinated organic compounds are of interest in the development of advanced materials with unique electronic and physical properties.

Conclusion

This technical guide provides a comprehensive overview of this compound, with a focus on a proposed, scientifically sound synthetic pathway. By leveraging established chemical transformations, including α-chlorination and the Hantzsch thiazole synthesis, this guide offers a practical framework for the laboratory-scale preparation of this valuable research chemical. The strategic combination of a trifluoromethyl group, a methoxy-substituted thiazole ring, and a versatile carboxylic acid handle makes this compound a highly attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. It is anticipated that this guide will serve as a useful resource for researchers in these fields.

References

- 1. synarchive.com [synarchive.com]

- 2. youtube.com [youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although specific literature on this molecule is sparse, this paper constructs a robust framework for its synthesis, reactivity, and potential applications by drawing upon established principles of organic chemistry and analogy to structurally related compounds. A detailed, plausible synthetic pathway based on the Hantzsch thiazole synthesis is presented, along with an exploration of its physicochemical properties and potential reactivity. Furthermore, this guide delves into the prospective biological significance of this compound, particularly in the context of bioisosterism and the known pharmacological activities of other thiazole derivatives.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including infectious diseases, inflammation, and oncology.[1][2][3] The incorporation of a trifluoromethyl group, as seen in the target molecule, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide focuses on the specific, yet underexplored, derivative: this compound.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C6H4F3NO3S | PubChem |

| Molecular Weight | 227.16 g/mol | PubChem |

| CAS Number | 1226776-93-7 | Commercially available |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | General knowledge |

| pKa | Predicted to be acidic due to the carboxylic acid group | General knowledge |

Proposed Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach

The classic Hantzsch thiazole synthesis provides a versatile and reliable method for the construction of the thiazole ring.[4][5] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route would involve the reaction of an appropriate α-halo-β-ketoester with a methoxy-substituted thioamide precursor.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (α-haloketone)

This starting material can be prepared by the chlorination of ethyl 4,4,4-trifluoroacetoacetate using a suitable chlorinating agent like sulfuryl chloride.

Step 2: Preparation of O-Methyl thiocarbamate (Methoxythioamide equivalent)

O-Methyl thiocarbamate can be synthesized from methyl thiocyanate via hydrolysis or from the reaction of methanethiol with cyanogen bromide.

Step 3: Hantzsch Thiazole Synthesis and Saponification

-

To a solution of O-Methyl thiocarbamate in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude ester, ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate, is then saponified without further purification.

-

The crude ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide and heated to reflux.

-

After the reaction is complete (monitored by TLC), the ethanol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the desired product.

-

The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Further Functionalization

The chemical reactivity of this compound is dictated by its key functional groups: the carboxylic acid, the 2-methoxythiazole core, and the trifluoromethyl group.

-

Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for further chemical modifications. It can readily undergo esterification, amidation, and conversion to the corresponding acid chloride, allowing for the introduction of a wide array of substituents and the construction of larger, more complex molecules.[6]

-

2-Methoxythiazole Core: The 2-methoxy group is expected to be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, which could lead to the formation of 2-substituted thiazole derivatives. The thiazole ring itself is generally stable but can undergo electrophilic substitution at the C5 position if the carboxylic acid group is modified or removed.

-

Trifluoromethyl Group: The CF3 group is highly stable and generally unreactive under standard synthetic conditions. Its strong electron-withdrawing nature influences the overall electronics of the thiazole ring.

Caption: Potential reactivity of this compound.

Potential Applications in Drug Discovery: The Role of Bioisosterism

While no specific biological activities have been reported for this compound, its structure suggests significant potential in drug discovery. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound.[7][8][9]

In this context, the 2-methoxy group can be considered a bioisostere of the more commonly studied 2-methyl group. The replacement of a methyl group with a methoxy group can lead to several important changes:

-

Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction, which can alter the electronic profile of the thiazole ring and influence its interactions with biological targets.

-

Metabolic Stability: The methoxy group may offer different metabolic pathways compared to a methyl group, potentially leading to improved metabolic stability.[10]

-

Solubility and Polarity: The introduction of an oxygen atom can increase polarity and potentially improve aqueous solubility.

Given the broad spectrum of biological activities associated with thiazole derivatives, this compound and its derivatives could be explored as potential:

-

Antimicrobial Agents: Thiazole-containing compounds have a long history as effective antibacterial and antifungal agents.[1][3][11]

-

Anti-inflammatory Agents: Many thiazole derivatives have demonstrated potent anti-inflammatory properties.[3][11]

-

Anticancer Agents: The thiazole scaffold is present in several approved and investigational anticancer drugs.[2][3][11]

Conclusion

This compound represents an intriguing, yet underexplored, building block for medicinal chemistry. This guide has provided a foundational understanding of this molecule by proposing a viable synthetic route, outlining its likely chemical reactivity, and discussing its potential applications in drug discovery through the lens of bioisosterism. Further experimental investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted and holds the promise of yielding novel therapeutic agents.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. excli.de [excli.de]

Navigating the Safety Landscape of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the material safety properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7), a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. As a Senior Application Scientist, the following information is synthesized from available safety data and principles of chemical hygiene to ensure its safe handling and application in a research and development setting. The causality behind each recommendation is explained to foster a proactive safety culture.

Chemical Identity and Core Hazard Profile

1.1. Structural and Physical Identity

This compound is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group is known to enhance bioavailability and metabolic stability in derivative molecules, making it a valuable building block in medicinal and agricultural chemistry.[1]

| Identifier | Value | Source |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | [2] |

| CAS Number | 1226776-93-7 | [1][2][3][4] |

| Molecular Formula | C₆H₄F₃NO₃S | [1][2][3][4] |

| Molecular Weight | 227.16 g/mol | [1][2][4] |

| Physical Form | White to yellow powder or crystal | [2] |

1.2. GHS Hazard Classification

This compound is classified as hazardous. The primary routes of exposure and associated health risks are well-defined, necessitating careful handling. The Globally Harmonized System (GHS) classification dictates the following hazards:

-

Signal Word: Warning

| Hazard Statement Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This classification is based on data for the specific CAS number 1226776-93-7 and analogous compounds. The trifluoromethyl and carboxylic acid moieties contribute to its irritant properties.

Risk Assessment and Safe Handling Protocols

A thorough risk assessment is mandatory before commencing any work with this substance. The following protocols are designed as a self-validating system to minimize exposure.

2.1. Engineering Controls: The First Line of Defense

The primary directive is to contain the material at its source.

-

Ventilation: All handling of the solid powder or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

-

Containment: Use of a glove box or other closed system should be considered for highly repetitive or larger-scale operations to provide maximum containment.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The choice of materials should be based on breakthrough time and permeation rate, although specific data for this compound is not available; therefore, recommendations are based on chemically similar substances.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield. | Mandatory. Prevents contact with eyes from splashes or airborne particles, mitigating the risk of serious eye irritation (H319).[6] |

| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for integrity before each use. Prevents skin irritation (H315). Change gloves immediately if contamination occurs.[6] |

| Skin and Body | Laboratory coat. | Protects against incidental skin contact. Ensure cuffs are closed. |

| Respiratory | NIOSH-approved respirator. | Required if working outside of a fume hood or if dust generation is unavoidable.[6] |

Experimental Workflow: Donning and Doffing PPE

The following diagram outlines the logical flow for using PPE to ensure maximum protection.

Caption: PPE Donning and Doffing Workflow.

2.3. Hygiene and Storage Practices

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases. The carboxylic acid functionality may react with bases, while the thiazole ring could be susceptible to strong oxidizers.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

3.1. Exposure Response Protocol

| Exposure Route | First-Aid Measure | Underlying Principle |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] | Removes the individual from the source of exposure to prevent further respiratory irritation (H335). |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] | Dilution and removal of the irritant to minimize skin damage (H315). |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8] | Thorough irrigation is necessary to remove the chemical and prevent serious eye damage (H319). |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] | Prevents further damage to the esophagus. Medical evaluation is crucial due to the "Harmful if swallowed" classification (H302). |

Logical Flow for Spill Response

This decision tree provides a structured approach to managing an accidental release.

Caption: Decision-Making for Spill Response.

Stability, Reactivity, and Disposal

4.1. Chemical Stability and Reactivity

-

Stability: Stable under recommended storage conditions (cool, dry, well-ventilated).

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[7]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[7]

4.3. Disposal Considerations

All waste materials must be treated as hazardous.

-

Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the material to enter drains or waterways.[5]

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.

Toxicological and Ecological Information

5.1. Toxicological Data

5.2. Ecological Data

No specific ecological data for this compound has been identified. Due to the presence of the trifluoromethyl group, which can lead to persistence, and the general principle of chemical safety, this substance should not be released into the environment.[5]

Conclusion

This compound is a valuable research chemical with a well-defined, moderate hazard profile. Its safe use is contingent upon the strict implementation of engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe laboratory practices. By understanding the causality behind these safety protocols, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1226776-93-7 [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 1226776-93-7 | this compound - Moldb [moldb.com]

- 5. aksci.com [aksci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Thiazole Derivatives: A Technical Guide to Their Therapeutic Targets and Mechanisms of Action

Abstract: The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the diverse therapeutic targets of thiazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms and signaling pathways through which these compounds exert their effects in key therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and inflammation. This guide will also provide detailed, field-proven experimental protocols for the identification and validation of these targets, bridging the gap between theoretical knowledge and practical application in the laboratory.

Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring's unique physicochemical properties, including its planarity, aromaticity, and ability to participate in hydrogen bonding, make it an ideal pharmacophore for interacting with a wide array of biological targets.[3][4] Its presence in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs underscores its significance in therapeutic applications.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a fertile ground for the discovery of novel therapeutic agents.[4][5]

Thiazole Derivatives as Anticancer Agents: Targeting Key Oncogenic Pathways

The development of thiazole-based anticancer agents has been a highly successful endeavor, with several compounds approved for clinical use, such as Dasatinib and Ixazomib.[6] Thiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.[3]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[7] Thiazole derivatives have shown significant potential as inhibitors of various protein kinases.[7][8]

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[8] Thiazole-containing compounds have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[8][9] For instance, certain pyrimidine-thiazole hybrids have demonstrated high potency and selectivity for CDK9.[8]

Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in melanoma. Thiazole derivatives have been synthesized that exhibit potent inhibitory activity against the B-RAFV600E kinase, with some compounds showing greater potency than the standard drug dabrafenib.[8]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10][11] Thiazole derivatives have been designed as VEGFR-2 inhibitors, demonstrating cytotoxic activity against cancer cell lines.[10][11]

Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that play a critical role in cell division.[12] Thiazole-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to mitotic arrest and apoptosis.[12][13][14]

Induction of Apoptosis and Cell Cycle Arrest

A common downstream effect of targeting the aforementioned pathways is the induction of apoptosis (programmed cell death) and cell cycle arrest.[15] Thiazole derivatives have been shown to induce these effects in various cancer cell lines, making them promising candidates for cancer therapy.[16][17]

Summary of Anticancer Thiazole Derivatives

| Derivative Class | Target | Reported Activity (IC50) | Reference(s) |

| Pyrimidine-thiazole hybrids | CDK9 | 0.64 to 2.01 μM | [8] |

| Phenyl sulfonyl thiazoles | B-RAFV600E | 23.1 ± 1.2 nM | [8] |

| Thiazole-based chalcones | Tubulin Polymerization | 7.78 μM | [12] |

| 2,4-disubstituted thiazoles | Tubulin Polymerization | 2.00 ± 0.12 to 2.95 ± 0.18 μM | [13][18] |

| Thiazole-naphthalene derivatives | Tubulin Polymerization | 3.3 µM | [14] |

| Hydrazinyl thiazole derivatives | VEGFR-2 | 51.09 nM | [10] |

Signaling Pathway Diagrams

Caption: CDK-mediated cell cycle regulation and its inhibition by thiazole derivatives.

Neuroprotective Potential of Thiazole Derivatives: Combating Neurodegenerative Diseases

Thiazole and thiazolidine-based compounds have emerged as promising multi-target therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[19][20]

Inhibition of Cholinesterases (AChE and BuChE) in Alzheimer's Disease

A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[21] Amine-containing thiazole derivatives have demonstrated significant inhibitory effects against these enzymes, with some compounds exhibiting IC50 values in the nanomolar range.[21][22]

Modulation of Beta-Secretase 1 (BACE1) Activity

BACE1 is a key enzyme in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. Thiazole-imidazole-acetamide derivatives have been identified as potent BACE1 inhibitors with good blood-brain barrier permeability.

Other Neuroprotective Targets

Thiazole derivatives have also been shown to target other pathways implicated in neurodegeneration, including the modulation of GluA2 AMPA receptors, and inhibition of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO).[23][24][25] Some derivatives also exhibit neuroprotective effects through the activation of SIRT1.[17]

Summary of Neuroprotective Thiazole Derivatives

| Derivative Class | Target | Reported Activity (IC50) | Reference(s) |

| Amine-containing thiazoles | AChE, BuChE | 9 nM (AChE), 0.646 μM (BuChE) | |

| Thiazolylhydrazones | AChE | 0.028 ± 0.001 µM | [21] |

| Thiazole-imidazole-acetamides | BACE1 | < 5 μM | |

| Thiazole carboxamides | GluA2 AMPA Receptors | Modulatory effects | [23][25] |

| 4-phenylthiazol-2-amines | DNase I, 5-LO | Dual inhibition | [24] |

Signaling Pathway Diagram

Caption: Key pathways in Alzheimer's disease targeted by thiazole derivatives.

Thiazole Derivatives in the Fight Against Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have shown promise in this area, with activity against a range of bacteria and viruses.[26][27][28]

Antibacterial Mechanisms of Action

Some thiazole-quinolinium derivatives have been found to induce FtsZ polymerization in bacterial cells, thereby inhibiting a crucial step in bacterial cell division.[1][13]

Thiazole derivatives can also exert their antibacterial effects through other mechanisms, such as inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid synthesis.[1]

Antiviral Therapeutic Targets

Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and human immunodeficiency viruses (HIV).[26] The benzothiazole moiety, in particular, has been shown to bind to viruses and exhibit antiviral activity.

Summary of Antimicrobial Thiazole Derivatives

| Derivative Class | Target Organism/Enzyme | Mechanism of Action | Reference(s) |

| Thiazole-quinoliniums | Bacteria | FtsZ polymerization induction | [1][13] |

| Thiazole derivatives | Escherichia coli FabH | Enzyme inhibition | [1] |

| Benzothiazoles | Various viruses | Viral binding | |

| Aminothiazoles | Influenza A | Antiviral activity | [29] |

Bacterial Pathway Diagram

Caption: Inhibition of bacterial cell division by thiazole derivatives targeting FtsZ.

Anti-inflammatory Applications of Thiazole Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory activities.[30][31]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The arachidonic acid pathway, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), is a key driver of inflammation.[30][32] Thiazole and thiazolidinone derivatives have been shown to act as inhibitors of COX and LOX, with some compounds exhibiting selective COX-1 or COX-2 inhibition.[33][34]

Summary of Anti-inflammatory Thiazole Derivatives

| Derivative Class | Target | Mechanism of Action | Reference(s) |

| 5-thiazol-based thiazolidinones | COX-1 | Selective enzyme inhibition | [33] |

| Various thiazole derivatives | COX/LOX | Dual enzyme inhibition | [30][32][34] |

Arachidonic Acid Pathway Diagram

Caption: The arachidonic acid pathway and its inhibition by thiazole derivatives.

Experimental Protocols for Target Identification and Validation

The following are detailed, step-by-step methodologies for key experiments and workflows to identify and validate the therapeutic targets of thiazole derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

-

Treat the cells with various concentrations of the thiazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

-

Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15]

-

Incubate the plate for 1.5 hours at 37°C.[15]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Incubate for 15 minutes at 37°C with shaking.[15]

-

Measure the absorbance at 492 nm using a microplate reader.[15]

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

Principle: This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[8][26]

Protocol:

-

Induce apoptosis in cells by treating with the thiazole derivative.[26]

-

Harvest 1-5 x 10^5 cells by centrifugation.[26]

-

Wash the cells once with cold 1X PBS.[26]

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[26]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[26]

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[26]

-

Analyze the cells by flow cytometry.[6]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[16][22]

Protocol:

-

Treat cells with the thiazole derivative for the desired time.

-

Harvest and fix the cells in ice-cold 70% ethanol.[18]

-

Wash the cells with PBS.[18]

-

Resuspend the cells in a staining solution containing PI and RNase A.[18]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.[18]

In Vitro Enzyme Inhibition Assays

Principle: The inhibitory activity of a compound against a specific kinase is determined by measuring the reduction in kinase activity. This can be done using various methods, including luminescence-based assays that quantify ADP production.[9][35]

Protocol (Luminescence-Based):

-

Prepare serial dilutions of the thiazole derivative in DMSO.[35]

-

In a 96-well plate, add the kinase, substrate, and the thiazole derivative.[35]

-

Initiate the reaction by adding ATP.[35]

-

Incubate at 30°C for 60 minutes.[35]

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).[35]

-

Measure luminescence using a plate reader.[35]

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization can be tracked by measuring the increase in fluorescence of a reporter that binds to polymerized microtubules.[2][36]

Protocol (Fluorescence-Based):

-

Prepare a tubulin reaction mix containing purified tubulin, GTP, glycerol, and a fluorescent reporter on ice.[36]

-

Add the thiazole derivative or vehicle control to a pre-warmed 96-well plate.[36]

-

Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[36]

-

Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.[36]

Principle: This colorimetric assay is based on the Ellman method, where thiocholine produced by the enzymatic hydrolysis of acetylthiocholine by AChE reacts with DTNB to form a yellow product that can be measured spectrophotometrically.[4]

Protocol:

-

Prepare samples (e.g., tissue homogenates, cell lysates) and a positive control.

-

In a 96-well plate, add the sample, assay buffer, and DTNB solution.[20]

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm in kinetic mode for 10-30 minutes at room temperature.[4][20]

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the identification and validation of thiazole derivative targets.

Conclusion and Future Perspectives

Thiazole derivatives represent a remarkably versatile class of compounds with a wide range of therapeutic applications. Their ability to interact with a diverse set of biological targets provides a strong foundation for the development of novel drugs for cancer, neurodegenerative diseases, infectious diseases, and inflammatory conditions. The continued exploration of the thiazole scaffold, coupled with rational drug design and a deeper understanding of the underlying biological pathways, holds great promise for the future of medicine. Future research will likely focus on the development of more selective and potent thiazole derivatives, as well as the exploration of novel therapeutic targets for this privileged scaffold.

References

- 1. jchemrev.com [jchemrev.com]